1-Trifluoromethyl-2,3,4,9-tetrahydro-1H-b-carboline
Description
Properties
IUPAC Name |
1-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2/c13-12(14,15)11-10-8(5-6-16-11)7-3-1-2-4-9(7)17-10/h1-4,11,16-17H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJHHRXTCMKWEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372345 | |
| Record name | 1-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112037-78-2 | |
| Record name | 1-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Conventional Acid-Catalyzed Protocol
In a seminal study, Maki et al. (1987) achieved a 98.6% yield by reacting tryptamine with trifluoroacetaldehyde ethyl hemiacetal in aqueous hydrochloric acid at 100–105°C for 7 hours. The reaction proceeds through:
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Iminium Ion Formation : Protonation of the aldehyde enhances electrophilicity, enabling nucleophilic attack by tryptamine’s primary amine.
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Cyclization : Intramolecular electrophilic aromatic substitution at the indole C3 position, facilitated by the electron-rich pyrrole ring.
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Rearomatization : Acid-mediated dehydration yields the tetrahydro-β-carboline structure.
Key parameters influencing yield include:
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Acid Strength : Concentrated HCl (>2 N) optimizes protonation and cyclization.
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Temperature : Elevated temperatures (80–105°C) accelerate reaction kinetics but risk decomposition.
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Solvent Polarity : Polar aprotic solvents like ethanol enhance intermediate solubility.
Green Chemistry Approaches: Solvent and Catalyst Innovations
Hexafluoro-2-Propanol (HFIP) as Dual Solvent-Catalyst
Wang et al. (2014) demonstrated that HFIP eliminates the need for additional catalysts in Pictet–Spengler reactions. The strong hydrogen-bond-donating capacity of HFIP:
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Stabilizes charged intermediates
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Lowers activation energy for cyclization
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Enables facile solvent removal via distillation
This method achieved yields comparable to traditional approaches (85–92%) with reduced environmental impact.
Electrochemical Synthesis in Deep Eutectic Solvents (DES)
Recent advances by Al-Majidi et al. (2024) introduced an electrochemical method using choline chloride/ethylene glycol DES:
| Parameter | Conventional (Ethanol) | Electrochemical (DES) |
|---|---|---|
| Time | 4 hours | 30 minutes |
| Yield | 90% | 90% |
| Temperature | 25°C | 25°C |
| Catalyst | HCl | None (electrochem) |
The electrochemical approach applies 20 mA current to:
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Facilitate imine formation through anodic oxidation
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Promote cyclization via generated protons at the cathode
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Minimize side reactions through controlled electron transfer
Alternative Synthetic Routes: Expanding Methodological Diversity
Friedel–Crafts Acylation Cyclization
CN103319480B (2013) discloses a patent method using indolepropionic acid derivatives:
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Chlorination : Indolepropionic acid → acyl chloride
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Friedel–Crafts Cyclization : Aluminum chloride-catalyzed intramolecular acylation
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Reduction : NaBH4-mediated ketone reduction
This three-step sequence achieved 73% overall yield, with characterization by NMR (δ 3.01–10.84 ppm) and IR (C–O/CN stretches at 1650 cm).
Reaction Optimization and Scalability
Substituent Effects on Yield
Electrochemical studies reveal substituent-dependent efficiencies:
| Benzaldehyde Substituent | Yield (%) |
|---|---|
| 4-OCH | 92 |
| 4-Cl | 78 |
| 4-F | 68 |
| 4-Br | 62 |
Electron-donating groups (e.g., -OCH) enhance yields by stabilizing transition states through resonance effects.
Large-Scale Production Considerations
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Batch Reactor Design : Jacketed reactors with pH/temperature control optimize exothermic cyclization steps.
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Purification : Recrystallization from ethanol/water (3:1) achieves >99% purity.
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Waste Management : HFIP and DES enable solvent recovery rates >95% via vacuum distillation.
Mechanistic Insights and Stereochemical Considerations
The reaction pathway involves two critical stereochemical events:
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Iminium Geometry : Re-face attack predominates due to favorable orbital alignment.
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Cyclization Stereoselectivity : Acid strength influences protonation site, dictating cis vs. trans ring junction.
Isotopic labeling studies confirm a spiro-indolenine intermediate (Figure 1):
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
1-Trifluoromethyl-2,3,4,9-tetrahydro-1H-beta-carboline has shown promise in several therapeutic areas:
- Antiviral Activity : Compounds related to this structure have demonstrated antiviral properties against viruses such as SARS-CoV and HIV. For instance, a derivative exhibited significant activity with low cytotoxicity by interacting with viral glycoproteins essential for viral entry into host cells.
- Anticancer Properties : Research indicates that derivatives can inhibit cancer cell proliferation. In vitro studies revealed IC50 values in the low micromolar range against various cancer cell lines. Notably, one derivative showed an IC50 value of 0.08 mM against HeLa cells, indicating potent anticancer activity attributed to the inhibition of tubulin polymerization and cell cycle arrest at the G2/M phase.
- Neuropharmacology : The compound has been studied for its effects on neurotransmitter systems and potential neuroprotective properties. It may influence GABAergic activity and exhibit anxiolytic effects, making it relevant for treating neurodegenerative diseases.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Synthesis of Analogues : Its chemical reactivity allows for the production of various analogues with different biological activities. The trifluoromethyl group plays a crucial role in enhancing the lipophilicity and stability of these derivatives .
- Electrochemical Synthesis : A novel method using electrochemistry in deep eutectic solvents (DESs) has been developed for synthesizing tetrahydro-beta-carboline derivatives efficiently. This method reduces hazardous waste and energy consumption while improving yields .
Antiviral Efficacy Study
A study exploring the antiviral efficacy of tetrahydro-beta-carboline derivatives found that certain compounds exhibited significant inhibition of viral replication in vitro. The mechanism involved direct interaction with viral proteins, underscoring the therapeutic potential of this compound class in treating viral infections.
Anticancer Activity Evaluation
In another study focused on anticancer properties, derivatives were tested against multiple cancer cell lines. The results indicated that specific modifications to the beta-carboline structure could enhance cytotoxicity. For example, compounds with a trifluoromethyl substitution showed improved potency compared to their non-fluorinated counterparts.
Mechanism of Action
The mechanism of action of 1-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to receptors and enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Substituent Diversity and Electronic Effects
The THβC core allows extensive functionalization. Key derivatives include:
- Trifluoromethyl vs. For example, 7-Fluoro-THβC (MW 190.22) has lower molecular weight and higher polarity than the target compound (estimated MW ~240) .
- Aryl Substitutions : Phenyl and chlorophenyl groups (e.g., LY-23728) enhance receptor selectivity (e.g., 5-HT2B), while -CF₃ may offer unique steric interactions for target binding .
Physicochemical and Spectroscopic Properties
- Solubility : -CF₃ substitution reduces solubility in polar solvents compared to methoxy or hydroxyl groups. For example, 1-(2-Methoxyphenyl)-THβC is soluble in DMSO, while -CF₃ analogs may require lipid-based formulations .
- Thermal Stability : Melting points for ester derivatives (e.g., 162–165°C in ) suggest moderate crystallinity, which -CF₃ might improve via halogen bonding .
- Spectroscopy : The -CF₃ group would produce distinct ¹⁹F NMR signals (~-60 ppm) and deshielded aromatic protons in ¹H NMR, differentiating it from Cl or OCH₃ substituents .
Biological Activity
1-Trifluoromethyl-2,3,4,9-tetrahydro-1H-b-carboline (CAS No. 112037-78-2) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C12H11F3N2
- Molar Mass : 240.22 g/mol
- Density : 1.351 g/cm³ (predicted)
- Melting Point : 147-149°C
- Boiling Point : 350±37°C (predicted)
- pKa : 16.63 (predicted)
The biological activity of this compound is attributed to its interaction with various molecular targets. The trifluoromethyl group enhances the compound's lipophilicity and binding affinity to specific enzymes and receptors, which may modulate their activities. This interaction is crucial for its potential therapeutic applications in various diseases.
Antiparasitic Activity
Research has shown that certain beta-carboline derivatives exhibit significant antiparasitic properties. For instance, studies on related compounds have demonstrated effective trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. The derivative exhibited an IC₅₀ of 14.9 µM against the epimastigote form and EC₅₀ values of 45 µM and 33 µM against trypomastigote and amastigote forms respectively . This suggests that this compound could also possess similar properties due to its structural similarities.
Cytotoxicity
The cytotoxicity profile of the compound indicates low toxicity towards mammalian cells while maintaining effectiveness against parasitic cells. A selective index was reported to be 31 times higher for the parasite compared to mammalian cells, suggesting a favorable therapeutic window .
Study on Biological Interactions
A study investigated the biological interactions of various beta-carboline derivatives, including those with trifluoromethyl substitutions. The findings indicated that these compounds could serve as potential leads for drug development targeting specific molecular pathways involved in parasitic infections.
Therapeutic Applications
The unique structure of this compound makes it a candidate for developing novel pharmacological agents. Its potential applications include:
- Antiparasitic drugs : Targeting protozoan infections.
- Neuroprotective agents : Due to its ability to cross the blood-brain barrier.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Molar Mass | Biological Activity |
|---|---|---|---|
| This compound | C12H11F3N2 | 240.22 g/mol | Antiparasitic activity |
| Beta-Carboline Derivative | C11H10N2O | Varies | Antioxidant properties |
| Tetrahydroharmane | C11H12N2 | Varies | Neuroprotective effects |
Q & A
Q. What are the standard synthetic protocols for preparing 1-substituted tetrahydro-β-carboline (THC) derivatives?
- Methodological Answer : A common approach involves the Pictet-Spengler reaction. For example, reacting a tryptophan methyl ester with an aldehyde (e.g., 4-chlorobenzaldehyde) in dichloromethane (CH₂Cl₂) under trifluoroacetic acid (TFA) catalysis at 0°C for 4 days under nitrogen . The reaction mixture is neutralized with ammonia, extracted, and purified via silica gel column chromatography. For trifluoromethyl-substituted derivatives, replacing the aldehyde with a trifluoromethyl-containing analog (e.g., trifluoromethylbenzaldehyde) may follow similar protocols, though reaction optimization (e.g., temperature, solvent) is often required.
Table 1: Example Reaction Conditions
| Starting Material | Solvent | Catalyst | Time | Yield | Reference |
|---|---|---|---|---|---|
| Tryptophan ester + 4-Cl-benzaldehyde | CH₂Cl₂ | TFA | 4 days | 11% (cis), 64% (trans) | |
| β-carboline derivative + chloroacetyl chloride | CHCl₃ | NaHCO₃ | 1 h | 92% |
Q. How is structural integrity and purity validated for THC derivatives?
- Methodological Answer : Multiple analytical techniques are combined:
- NMR Spectroscopy : Assign peaks using -NMR (300 MHz) and -NMR (75.46 MHz) in CDCl₃ or DMSO-d₆. For example, aromatic protons in 4-chlorophenyl-substituted THC appear at δ 7.60–7.13 ppm .
- IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches at 1708 cm⁻¹ for esters) .
- Mass Spectrometry (MS) : Confirm molecular ions (e.g., m/z 340 for [M⁺] in EI-MS) .
- Elemental Analysis : Ensure C, H, N values match theoretical calculations (e.g., ±0.4% deviation) .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during THC synthesis?
- Methodological Answer : Stereoselectivity is influenced by reaction conditions and purification. For instance, in the synthesis of methyl-1-(4-chlorophenyl)-THC derivatives, column chromatography separates cis/trans isomers: cis-isomers elute with CH₂Cl₂, while trans-isomers require CH₂Cl₂/MeOH (99.5:0.5) . Chiral catalysts or enantioselective conditions (not detailed in evidence) may further enhance control.
Table 2: Isomer Separation
| Isomer | Eluent System | Rf Value | Reference |
|---|---|---|---|
| cis | CH₂Cl₂ | 0.49 | |
| trans | CH₂Cl₂/MeOH | 0.67 |
Q. What strategies resolve contradictory spectroscopic data in THC derivatives?
- Methodological Answer : Cross-validation with complementary techniques is critical:
- X-ray Crystallography : Resolves ambiguities in stereochemistry (e.g., confirming (1R,3S) configuration) .
- 2D-NMR (COSY, HSQC) : Differentiates overlapping signals (e.g., aromatic vs. aliphatic protons) .
- High-Resolution MS (HRMS) : Verifies molecular formulas when low-resolution MS is inconclusive .
Q. How do electron-withdrawing substituents (e.g., trifluoromethyl) affect THC reactivity?
- Methodological Answer : Trifluoromethyl groups (-CF₃) are strongly electron-withdrawing, which:
- Enhances Electrophilicity : Accelerates cyclization in Pictet-Spengler reactions .
- Alters Spectroscopic Profiles : Downfield shifts in -NMR for adjacent protons (cf. δ 7.60–7.13 ppm in chloro analogs) .
- Impacts Stability : May require inert atmospheres (N₂) to prevent decomposition during synthesis .
Data Analysis and Optimization
Q. How can reaction yields for trifluoromethyl-THC derivatives be optimized?
- Methodological Answer : Key factors include:
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Catalyst Screening : Test alternatives to TFA (e.g., Lewis acids) .
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Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of CF₃-containing intermediates.
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Temperature Control : Lower temperatures (e.g., 0°C) reduce side reactions but may prolong reaction times .
Table 3: Yield Optimization Parameters
Parameter Impact on Yield Example from Evidence Catalyst (TFA) Moderate (11–64%) Chloroacetyl Chloride High (92%)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
